molecular formula C13H10O B1589660 2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one CAS No. 109341-49-3

2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one

Cat. No. B1589660
M. Wt: 182.22 g/mol
InChI Key: LWQSMXIFHVPMDA-UHFFFAOYSA-N
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Description

“2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one” is an organic compound with the molecular formula C13H10O . It is also known by other names such as "1H-Benz[f]inden-1-one, 2,3-dihydro-" .


Synthesis Analysis

The synthesis of “2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one” can be achieved from “2-Cyclopenten-1-one” and "ALPHA,ALPHA,ALPHA’,ALPHA’-TETRABROMO-O-XYLENE" .


Molecular Structure Analysis

The molecular structure of “2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one” consists of 13 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

The boiling point of “2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one” is predicted to be 348.6±12.0 °C. The compound has a predicted density of 1?±.0.06 g/cm3 .

Scientific Research Applications

DNA Binding and Anticancer Potential

2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-one derivatives exhibit potential as DNA binding agents. For instance, a specific derivative, 2-(carbamylmethyl)-8-hydroxy-3H-cyclopenta[a]naphthalene, has shown mild growth inhibitory effects on leukemic cells and binds to calf thymus DNA, indicating its potential application in cancer research and treatment (Kundu, 1980).

Synthesis and Reactivity Studies

The synthesis and reactivity of 8-Methoxy-5-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene and its derivatives have been studied, providing insights into their oxidation, bromination reactions, and the hydrolytic cleavage of the O-Me bond. Such studies are crucial for understanding the chemical behavior of these compounds in various applications (Asachenko et al., 2008).

Optoelectronic Applications

A series of push-pull chromophores based on the 1H-cyclopenta[b]naphthalene-1,3(2H)-dione structure have been designed and synthesized. These chromophores have demonstrated significant potential in optoelectronic applications due to their photophysical properties, making them candidates for use in devices like organic light-emitting diodes (OLEDs) and solar cells (Pigot et al., 2019).

Polycyclic Aromatic Hydrocarbon Construction

Innovative methods for constructing polycyclic aromatic hydrocarbons have been developed using derivatives of 2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one. These methods involve palladium-catalyzed reactions, indicating their potential in synthesizing complex organic compounds for various scientific applications (Hu et al., 2010).

Novel Dye Synthesis

Research has also focused on synthesizing new dyes using 2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one derivatives. These dyes show promising properties for applications in coloring materials and in studies related to photophysical properties (Pigot et al., 2020).

High-Pressure Synthesis Applications

High-pressure Diels-Alder reactions involving 2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one derivatives have been explored for the synthesis of complex naphthalene structures. This method could be pivotal in developing advanced materials and pharmaceutical compounds (Minuti et al., 1995).

Safety And Hazards

The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding inhalation of dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

Future Directions

Future research could explore the potential applications of “2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one” in various fields, such as its use in the synthesis of biologically active compounds .

properties

IUPAC Name

1,2-dihydrocyclopenta[b]naphthalen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O/c14-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)13/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQSMXIFHVPMDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC3=CC=CC=C3C=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451667
Record name benz[f]indan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one

CAS RN

109341-49-3
Record name benz[f]indan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

α,α,α′,α′-Tetrabromo-o-xylene (200 g, 0.48 mole) was dissolved in 2000 mL of dimethylformamide. 2-Cyclopentene-1-one (40 g, 0.25 mole) was added, along with 500 g sodium iodide. The mixture was heated overnight at 80° C. The mixture was cooled and poured into 2 L of ice water containing sodium bisulfide (20 g). The solids were collected and recrystallized from ethanol to give 65 g of benz[f]indan-1-one. The benzindanone was then reduced by dissolving in 600 mL of ethanol and adding 30 g of sodium borohydride, over a 2-hour period. The solution was stirred at room temperature overnight and quenched with 1 N HCl. The ethanol was removed under vacuum, and the product extracted into toluene. The product was then recrystallized from hexanes to give 58 g of benz[f]indan-1-ol. The benzindanol was then dehydrated by refluxing in 100 mL of 10% sulfuric acid overnight. The solution was cooled and extracted with toluene. The product was purified by column chromatography, in hexanes, followed by two recrystallizations from ethanol, and a final recrystallization from hexane to give 10.8 g (13% overall yield) of Benz[f]indene.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
2 L
Type
reactant
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
EK Lee, JH Kim, KM Moon, S Ha, SG Noh… - Journal of Life …, 2017 - koreascience.kr
The inhibition of tyrosinase, a key enzyme in mammalian melanin synthesis, plays an important role in preventing skin pigmentation and melanoma. Therefore, tyrosinase inhibitors are …
Number of citations: 4 koreascience.kr
Y Ge, X Su, G Li, YF Yang, Y She - Tetrahedron Letters, 2023 - Elsevier
An oxidative functionalization of naphthalene and its derivatives catalyzed by fluorine-containing porphyrin Mn(TFPP)Cl or non-fluorine-containing porphyrin Mn(TPP)Cl is reported. It is …
Number of citations: 3 www.sciencedirect.com
LS Kocsis - 2014 - search.proquest.com
Functionalized naphthalenes are valuable building blocks in many areas of chemistry, such as natural products, drugs, and fluorescent dyes, but advances in new synthetic methods to …
Number of citations: 1 search.proquest.com
A Gao, XY Liu, H Li, CH Ding… - The Journal of Organic …, 2017 - ACS Publications
Under Pd catalysis with a newly synthesized electron-deficient heterocycle, 2-(4,5-dihydroimidazol-2-yl)pyrimidine (as the ligand), the reaction of α,β-unsaturated esters with arylboronic …
Number of citations: 13 pubs.acs.org
KC Miles - 2013 - rave.ohiolink.edu
Indanones and indenones are common structural motifs found in pharmaceuticals and biologically active natural products. Transition metal-catalyzed annulation processes represent …
Number of citations: 2 rave.ohiolink.edu
이은경, 김주현, 문경미, 하수경, 노상균, 김대현… - 생명과학회지, 2017 - dbpia.co.kr
본 연구에서는 (E)-2-(substituted benzylidene)-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one 유도체들을 합성했으며, 합성된 유도체들이 멜라닌 생성과정의 주요 효소인 tyrosinase 활성…
Number of citations: 3 www.dbpia.co.kr

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